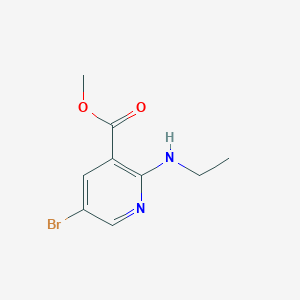

Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate

CAS No.:

Cat. No.: VC15745507

Molecular Formula: C9H11BrN2O2

Molecular Weight: 259.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11BrN2O2 |

|---|---|

| Molecular Weight | 259.10 g/mol |

| IUPAC Name | methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C9H11BrN2O2/c1-3-11-8-7(9(13)14-2)4-6(10)5-12-8/h4-5H,3H2,1-2H3,(H,11,12) |

| Standard InChI Key | CMIFXOIEPYQKMY-UHFFFAOYSA-N |

| Canonical SMILES | CCNC1=C(C=C(C=N1)Br)C(=O)OC |

Introduction

Chemical Identity and Physicochemical Properties

Predicted Physicochemical Parameters

Experimental data for this compound is sparse, but computational models provide estimates:

These predictions align with trends observed in substituted pyridines, where electron-withdrawing groups (e.g., bromine) reduce basicity and enhance stability toward electrophilic substitution .

Synthesis and Regiochemical Considerations

General Synthetic Strategies

The synthesis of methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate likely follows multi-step routes analogous to those reported for structurally related bromopyridines. Key steps include:

-

Nucleophilic Aromatic Substitution: Halogenated pyridine precursors undergo displacement by amines or alkoxides. For example, 2,6-dichloropyridine-3-carboxylate derivatives react with ethylamine to introduce the ethylamino group .

-

Functional Group Interconversion: Bromination at the 5-position may occur via directed ortho-metallation or electrophilic substitution, though regioselectivity must be carefully controlled .

-

Esterification: Carboxylic acid intermediates are methylated using diazomethane or methyl iodide in the presence of a base .

Case Study: Patent-Based Synthesis of Analogous Compounds

-

Step 1: Reaction of 2-chloro-3-trifluoromethyl-5-nitropyridine with diethyl malonate in tetrahydrofuran (THF) at 0°C, using sodium hydride as a base, yields a malonate adduct .

-

Step 2: Nitro group reduction and subsequent bromination introduce the bromine atom.

-

Step 3: Hydrolysis and decarboxylation afford the final product.

For methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate, similar conditions could be adapted, replacing the trifluoromethyl group with an ethylamino moiety and adjusting reaction solvents (e.g., DMF for improved nucleophilicity) .

Regioselectivity in Amination Reactions

Regioselectivity is a critical challenge in pyridine functionalization. In the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, researchers achieved >97% selectivity for substitution at the 6-position using 4-methylbenzenethiolate anion in DMF . This suggests that solvent polarity and leaving group orientation (e.g., chloro vs. fluoro) profoundly influence substitution patterns—a consideration when introducing the ethylamino group at position 2.

Challenges and Future Directions

Synthetic Optimization

Current routes to methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate lack reported yields and scalability. Future work could explore:

-

Catalytic Amination: Transition metal-catalyzed couplings (e.g., Buchwald-Hartwig) to improve efficiency in introducing the ethylamino group .

-

Flow Chemistry: Continuous processing to enhance heat and mass transfer during exothermic substitution reactions .

Biological Screening

Comprehensive in vitro profiling is needed to elucidate this compound’s pharmacological potential. Priority assays should include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume